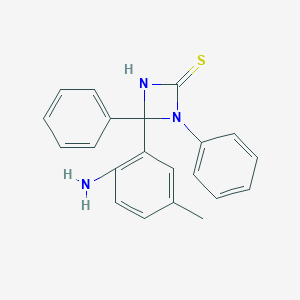
(Z)-((2-Amino-5-methylphenyl)phenylmethylene)phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-((2-Amino-5-methylphenyl)phenylmethylene)phenylthiourea, also known as AMPPT, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a thiourea derivative that has been found to have a variety of interesting properties, including the ability to inhibit the activity of certain enzymes and to interact with specific proteins in the body. In
Mécanisme D'action
The mechanism of action of (Z)-((2-Amino-5-methylphenyl)phenylmethylene)phenylthiourea is not fully understood, but it is believed to involve the formation of covalent bonds between the compound and specific amino acid residues on target proteins. This covalent binding can alter the conformation and activity of the protein, leading to changes in its function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. This inhibition can lead to changes in the pharmacokinetics of these compounds, which can have implications for drug efficacy and toxicity.
In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, which may be due to its ability to interact with specific proteins involved in these processes. These effects suggest that this compound may have potential therapeutic applications in the treatment of inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (Z)-((2-Amino-5-methylphenyl)phenylmethylene)phenylthiourea for lab experiments is its specificity for certain enzymes and proteins. This specificity allows researchers to study the effects of this compound on specific pathways and processes, which can provide valuable insights into the underlying mechanisms of disease and drug metabolism.
However, there are also limitations to the use of this compound in lab experiments. For example, its covalent binding to target proteins can lead to irreversible changes in protein function, which may limit its usefulness in certain experimental settings. In addition, the potential for off-target effects and toxicity must be carefully considered when using this compound in lab experiments.
Orientations Futures
There are many potential future directions for research on (Z)-((2-Amino-5-methylphenyl)phenylmethylene)phenylthiourea. One area of interest is the development of this compound analogs with improved specificity and efficacy for certain targets. This could lead to the development of more effective drugs for the treatment of specific diseases.
Another area of interest is the use of this compound as a tool for studying protein function and interactions. The ability of this compound to form covalent bonds with target proteins could be used to identify new protein targets and to study the effects of specific protein modifications on function.
Overall, the study of this compound has the potential to provide valuable insights into the underlying mechanisms of disease and drug metabolism, and to lead to the development of new therapeutic interventions.
Méthodes De Synthèse
The synthesis of (Z)-((2-Amino-5-methylphenyl)phenylmethylene)phenylthiourea involves the reaction of 2-amino-5-methylphenylamine with benzaldehyde in the presence of thiourea. This reaction results in the formation of a yellow crystalline product, which is then purified by recrystallization. The yield of the reaction is typically around 70-80%, and the purity of the final product can be verified using analytical techniques such as NMR spectroscopy.
Applications De Recherche Scientifique
(Z)-((2-Amino-5-methylphenyl)phenylmethylene)phenylthiourea has been studied extensively for its potential use in scientific research. One of the main areas of interest is its ability to inhibit the activity of certain enzymes, particularly those involved in the metabolism of drugs and other xenobiotics. This property makes this compound a valuable tool for studying the pharmacokinetics of drugs and for identifying potential drug-drug interactions.
Another area of research interest is the ability of this compound to interact with specific proteins in the body. For example, this compound has been shown to bind to the protein tubulin, which plays a critical role in cell division. This interaction has led to interest in the potential use of this compound as an anti-cancer agent, as it may be able to disrupt the growth and division of cancer cells.
Propriétés
Numéro CAS |
126145-80-0 |
|---|---|
Formule moléculaire |
C16H25NO2 |
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
4-(2-amino-5-methylphenyl)-1,4-diphenyl-1,3-diazetidine-2-thione |
InChI |
InChI=1S/C21H19N3S/c1-15-12-13-19(22)18(14-15)21(16-8-4-2-5-9-16)23-20(25)24(21)17-10-6-3-7-11-17/h2-14H,22H2,1H3,(H,23,25) |
Clé InChI |
SQITUSNCJFSPHB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N)C2(NC(=S)N2C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC(=C(C=C1)N)C2(NC(=S)N2C3=CC=CC=C3)C4=CC=CC=C4 |
Synonymes |
(Z)-((2-Amino-5-methylphenyl)phenylmethylene)phenylthiourea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-chloro-N-[4-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B236109.png)

![5-bromo-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B236119.png)

![2-(2-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B236130.png)
![4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B236134.png)
![5-(4-bromophenyl)-N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B236136.png)
![N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B236139.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236146.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B236155.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B236158.png)